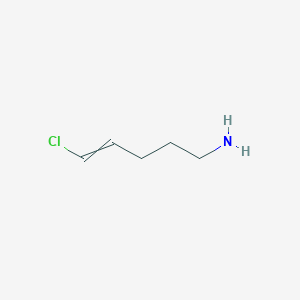![molecular formula C12H7NO3 B14424471 1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- CAS No. 85342-66-1](/img/structure/B14424471.png)
1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- is a compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- can be achieved through several methods. One common approach involves the cyclization of alkynes under gold catalysis. For instance, Ph3PAuNTf2-catalyzed cycloisomerization followed by a [1,5]-hydride migration and Diels-Alder reaction . Another method includes the intramolecular α-arylation of amino esters and the cyclization of benzylic amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, palladium catalysts, and various oxidizing and reducing agents. For example, the use of s-BuLi in THF at 0°C for the preparation of 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one .
Major Products Formed
The major products formed from these reactions include various hydroxy and anilino derivatives, as well as benzo[f]phthalazinone derivatives .
Aplicaciones Científicas De Investigación
1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one
- Benzo[f]phthalazin-1(2H)-one
- 1H-Benz[f]indene, 2,3-dihydro-
- 1H-Indole, 2,3-dihydro-
Uniqueness
1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- stands out due to its unique structural features and versatile reactivity.
Propiedades
Número CAS |
85342-66-1 |
|---|---|
Fórmula molecular |
C12H7NO3 |
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
2-hydroxybenzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C12H7NO3/c14-11-9-5-7-3-1-2-4-8(7)6-10(9)12(15)13(11)16/h1-6,16H |
Clave InChI |
DOVQICZOJQWTQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


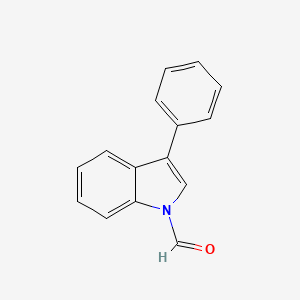
![2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide](/img/structure/B14424396.png)
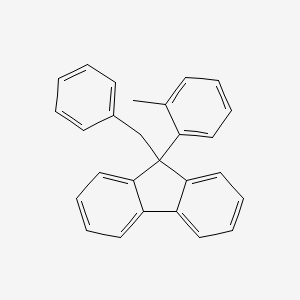
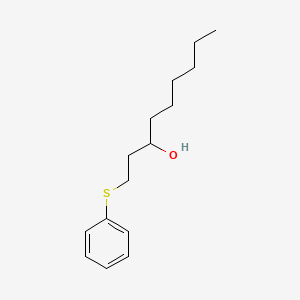
![N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide](/img/structure/B14424415.png)
![[4-[(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-yl] 3-methylbutanoate](/img/structure/B14424428.png)
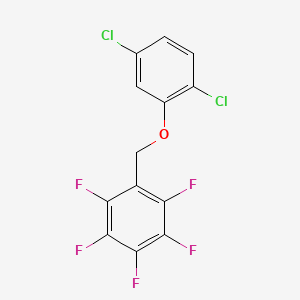
![N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine](/img/structure/B14424450.png)
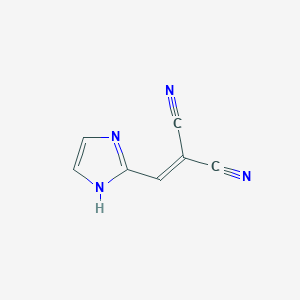
![1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B14424460.png)
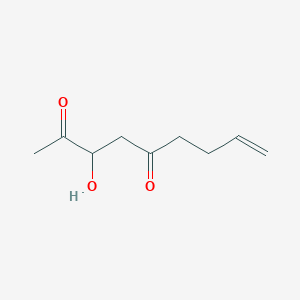
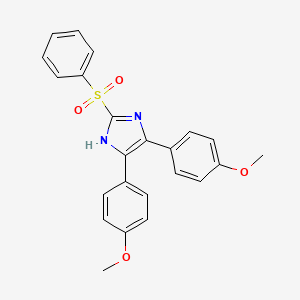
![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)
